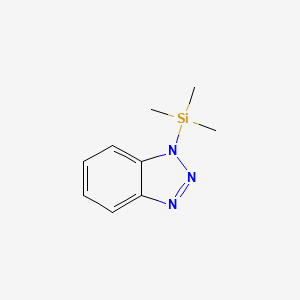

1-(Trimethylsilyl)-1H-benzotriazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzotriazol-1-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3Si/c1-13(2,3)12-9-7-5-4-6-8(9)10-11-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOLOZYRMQVHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43183-36-4 | |

| Record name | 1-(Trimethylsilyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Trimethylsilyl)-1H-benzotriazole chemical properties

An In-Depth Technical Guide to 1-(Trimethylsilyl)-1H-benzotriazole: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (TMS-Bt) is a versatile and highly valuable reagent in modern organic synthesis. Possessing a unique combination of a reactive N-Si bond and the synthetically useful benzotriazole moiety, it serves as an efficient trimethylsilylating agent and a precursor to a vast array of functionalized molecules. This technical guide provides an in-depth exploration of the core chemical properties, synthesis, and multifaceted applications of TMS-Bt. We will delve into its reactivity with various electrophiles, its role in the formation of stable intermediates like N-acylbenzotriazoles, and its utility as a synthetic auxiliary, grounded in the principles of benzotriazole-mediated chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this reagent in their synthetic endeavors.

Introduction and Significance

This compound, often abbreviated as TMS-Bt, is a colorless to pale yellow liquid that has carved a significant niche in the toolkit of synthetic organic chemists. Its structure features a trimethylsilyl (TMS) group attached to one of the nitrogen atoms of the benzotriazole ring system. This linkage is the key to its reactivity; the N-Si bond is labile, making the compound an excellent donor of the TMS group to a wide range of nucleophiles.

Beyond its function as a silylating agent, TMS-Bt is a cornerstone reagent in the field of benzotriazole-mediated synthesis, a methodology extensively developed by the Katritzky group.[1] In these transformations, the benzotriazole group acts as a superb synthetic auxiliary. It can be introduced into a molecule and later displaced by a variety of nucleophiles, effectively serving as an "activated" leaving group that stabilizes anionic or cationic intermediates.[1][2] This dual reactivity profile makes TMS-Bt a powerful tool for constructing complex molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory. TMS-Bt is a moisture-sensitive liquid, a critical handling consideration stemming from the susceptibility of the N-Si bond to hydrolysis.[3]

Physical and Chemical Identifiers

The key physical properties and identifiers for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃N₃Si | [4] |

| Molecular Weight | 191.31 g/mol | [4] |

| CAS Number | 43183-36-4 | [4][5] |

| Appearance | Colorless to light yellow liquid | [3][6] |

| Boiling Point | 125-126 °C at 3 mmHg | [5] |

| Density | 1.054 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.545 | [5] |

| Flash Point | -3 °C (26.6 °F) - closed cup |

Spectroscopic Signature

Spectroscopic analysis provides confirmation of the compound's structure and purity.

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a sharp, intense singlet corresponding to the nine equivalent protons of the trimethylsilyl group, typically observed far upfield around δ 0.7 ppm. The four protons on the benzene ring appear as a complex multiplet in the aromatic region, generally between δ 7.4 and 8.1 ppm.[4]

-

¹³C NMR (CDCl₃): The carbon spectrum shows a signal for the methyl carbons of the TMS group near δ -0.5 ppm. The aromatic carbons of the benzotriazole ring appear in the δ 110-145 ppm range.[4][7]

-

IR Spectroscopy (Neat): The infrared spectrum displays characteristic C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹. Strong bands associated with the benzotriazole ring system are also prominent.[4]

Synthesis of this compound

The preparation of TMS-Bt is a straightforward and high-yielding procedure, typically accomplished by the reaction of 1H-benzotriazole with a suitable silylating agent, most commonly chlorotrimethylsilane (TMSCl), in the presence of a base to neutralize the HCl byproduct.

Synthesis Workflow

The general workflow involves the deprotonation of benzotriazole followed by nucleophilic attack on the silicon atom of TMSCl.

Caption: Synthesis of N-acylbenzotriazoles from TMS-Bt.

Protocol: Synthesis of 1-Benzoylbenzotriazole

-

Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve TMS-Bt (10 mmol) in dry toluene (20 mL).

-

Reaction: Add benzoyl chloride (10 mmol) dropwise to the solution at room temperature.

-

Completion: Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Isolation: Upon completion, remove the solvent and the TMSCl byproduct under reduced pressure. The resulting solid is crude 1-benzoylbenzotriazole, which can be purified by recrystallization (e.g., from ethanol) to yield white crystals.

Benzotriazole as a Synthetic Auxiliary

The true elegance of TMS-Bt is realized when the benzotriazole (Bt) group is used as a synthetic control element. After its installation onto a substrate, it can act as an excellent leaving group, facilitating reactions that are otherwise difficult. [1][2]For example, reacting TMS-Bt with an aldehyde and a primary amine (a Mannich-type reaction) generates an α-aminoalkylbenzotriazole. The Bt group can then be displaced by Grignard reagents or other organometallics to form new C-C bonds, providing a versatile route to substituted amines. [8]

Caption: Benzotriazole as an auxiliary in amine synthesis.

Safety and Handling

As a reactive chemical, proper handling of this compound is essential for laboratory safety. It is a highly flammable liquid and vapor and can cause skin and serious eye irritation. [9]

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| 🔥, ❗ | Danger | H225: Highly flammable liquid and vapor. [9] H315: Causes skin irritation. [4][10] H319: Causes serious eye irritation. [4][10] H335: May cause respiratory irritation. [4][10] |

Handling and Storage Recommendations

-

Handling: Always handle TMS-Bt in a well-ventilated fume hood. [9]Wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, nitrile gloves, and a flame-retardant lab coat. Keep away from heat, sparks, open flames, and other ignition sources. [9][10]The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and syringes. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. [9]Storing under an inert gas is recommended to prevent degradation from atmospheric moisture. [9]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a reagent of significant utility and versatility in organic chemistry. Its ability to function as both an effective trimethylsilyl donor and a precursor for installing the synthetically powerful benzotriazole auxiliary group makes it a valuable asset for a wide range of chemical transformations. From the synthesis of stable acylating agents to the construction of complex amines, the applications of TMS-Bt are broad and impactful. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, enables researchers to safely and effectively harness its full synthetic potential.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. labproinc.com [labproinc.com]

- 4. This compound | C9H13N3Si | CID 3558326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 43183-36-4 [chemicalbook.com]

- 6. This compound | Starshinechemical [starshinechemical.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 1-(Trimethylsilyl)-1H-benzotriazole: A Versatile Reagent in Modern Organic Synthesis

Executive Summary

1-(Trimethylsilyl)-1H-benzotriazole (TMSBt), identified by CAS number 43183-36-4, is a highly versatile and reactive organosilicon compound that has become an indispensable tool for researchers, particularly in the fields of organic synthesis and medicinal chemistry. Its utility stems from the strategic combination of a labile trimethylsilyl (TMS) group and the unique chemical properties of the benzotriazole (Bt) moiety. This guide provides an in-depth exploration of TMSBt, moving beyond simple procedural descriptions to offer mechanistic insights and field-proven protocols. We will delve into its synthesis, physicochemical properties, core reactivity, and its strategic application in complex molecular construction, offering a comprehensive resource for scientists aiming to leverage this reagent's full potential in drug discovery and development.

Introduction: The Strategic Role of the Benzotriazole Moiety in Synthesis

To fully appreciate the function of this compound, one must first understand the synthetic power of the benzotriazole group itself. Benzotriazole is far more than a simple heterocyclic scaffold; it is a masterful synthetic auxiliary.[1][2] Its utility is multifaceted:

-

Excellent Leaving Group: The benzotriazolide anion is a stable species, making the benzotriazole moiety an excellent leaving group in nucleophilic substitution reactions.[2]

-

Activation of Carbonyl Groups: When attached to a carbonyl carbon, as in N-acylbenzotriazoles, it renders the carbonyl group highly susceptible to nucleophilic attack, facilitating the formation of amides, esters, and ketones under mild conditions.[2][3]

-

Anion Stabilization: The triazole ring can stabilize an adjacent carbanion, enabling a range of C-C bond-forming reactions.[1]

The parent compound, 1H-benzotriazole, is a crystalline solid that can be challenging to handle in anhydrous reaction systems. The introduction of the trimethylsilyl group in TMSBt transforms it into a liquid, readily soluble in most aprotic organic solvents, and serves as an anhydrous, activated form of benzotriazole, primed for a wide array of chemical transformations.[3]

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

Physical and Chemical Properties

Quantitative data for TMSBt are summarized below, compiled from authoritative chemical databases.[4][5][6]

| Property | Value | Reference(s) |

| CAS Number | 43183-36-4 | [4] |

| Molecular Formula | C₉H₁₃N₃Si | [4] |

| Molecular Weight | 191.31 g/mol | [6] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 125-126 °C at 3 mmHg | [5] |

| Density | 1.054 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.545 | [5] |

| Sensitivity | Air and moisture sensitive | [3][6] |

Spectroscopic Signatures

Spectroscopic analysis is critical for verifying the identity and purity of TMSBt.

| Spectroscopy | Key Features | Reference |

| ¹H NMR (CDCl₃) | Signals corresponding to the trimethylsilyl protons (singlet, ~0.7 ppm) and the four aromatic protons of the benzotriazole ring (multiplets, ~7.4-8.1 ppm). | [4] |

| ¹³C NMR (CDCl₃) | Signals for the trimethylsilyl methyl carbons (~0.0 ppm) and the six aromatic carbons (~110-145 ppm). | [7] |

| FT-IR (Neat) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and Si-C vibrations. | [4] |

Synthesis and Purification: A Validated Protocol

The preparation of TMSBt is a straightforward silylation reaction. The causality behind this protocol lies in the nucleophilic character of the N-1 nitrogen of benzotriazole and the electrophilicity of the silicon in a silyl halide, with a base used to quench the resulting acid.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

1H-Benzotriazole (1.0 eq)

-

Chlorotrimethylsilane (TMSCl) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolution: Dissolve 1H-benzotriazole in anhydrous toluene.

-

Base Addition: Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Silylation: Add chlorotrimethylsilane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form immediately.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting benzotriazole is consumed.

-

Workup: Filter the reaction mixture under nitrogen to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of anhydrous toluene.

-

Purification: Concentrate the combined filtrate under reduced pressure. The crude product can be purified by vacuum distillation (bp 125-126 °C at 3 mmHg) to yield pure this compound as a colorless liquid.[3]

Visualization of Synthesis Workflow

The following diagram outlines the key steps in the synthesis and purification of TMSBt.

Core Reactivity & Mechanistic Insights

The synthetic utility of TMSBt is governed by the reactivity of its labile N-Si bond. It effectively serves as a soluble, anhydrous source of the "Bt⁻" anion, which can be transferred to various electrophiles.

Formation of N-Acylbenzotriazoles: A Gateway to Amides and Esters

One of the most powerful applications of TMSBt is its reaction with acyl chlorides to generate N-acylbenzotriazoles.[3] These intermediates are stable, often crystalline solids that are excellent acylating agents for a wide range of nucleophiles, including amines, alcohols, and organometallics.

Mechanism: The reaction proceeds via a nucleophilic attack of the N-1 nitrogen of TMSBt on the electrophilic carbonyl carbon of the acyl chloride. The driving force is the formation of the highly stable and volatile chlorotrimethylsilane (TMSCl) byproduct.

Protocol: General Procedure for N-Acylbenzotriazole Synthesis

Materials:

-

This compound (1.0 eq)

-

Acyl chloride (1.0 eq)

-

Anhydrous solvent (e.g., THF, DCM, or Chloroform)

Procedure:

-

Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the acyl chloride in the anhydrous solvent.

-

Addition: Add this compound to the solution at room temperature. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction can be monitored by IR spectroscopy (disappearance of the acyl chloride C=O stretch) or TLC.

-

Isolation: Remove the solvent and the volatile TMSCl byproduct under reduced pressure. The resulting N-acylbenzotriazole is often pure enough for the next step but can be further purified by recrystallization if necessary.[3]

Applications in Drug Development & Complex Synthesis

The benzotriazole methodology, facilitated by TMSBt, provides elegant solutions to common challenges in medicinal chemistry. The wide array of biological activities associated with the benzotriazole scaffold itself—including antiviral, antifungal, and anticancer properties—makes this chemistry particularly relevant.[8][9][10]

Peptide and Peptidomimetic Synthesis

The N-acylbenzotriazoles generated from TMSBt are superb reagents for peptide bond formation.[11] They react cleanly with amino acids or peptide fragments, often without the need for additional coupling agents, minimizing side reactions and simplifying purification. This is critical in the synthesis of complex peptide-based drug candidates.

Heterocycle Synthesis

Benzotriazole-mediated synthesis is a powerful strategy for constructing diverse heterocyclic systems.[1] The benzotriazole group can act as a synthetic handle, participating in cycloaddition reactions or serving as a precursor for radicals or carbanions that can be incorporated into new ring systems.[1][2] This allows medicinal chemists to rapidly generate libraries of novel heterocyclic compounds for biological screening.

Conceptual Workflow in Drug Discovery

The following diagram illustrates a conceptual pathway where TMSBt is a key enabler in the synthesis of a hypothetical drug candidate.

This workflow highlights the strategic advantage of using TMSBt: an unstable acyl chloride is converted into a stable, handleable N-acylbenzotriazole intermediate, which then undergoes a clean coupling reaction to form the final product.

Safety, Handling, and Storage

As a reactive chemical, proper handling of TMSBt is paramount for laboratory safety.

GHS Hazard Information

The compound is classified with several hazards that demand rigorous safety protocols.[4][12]

| Hazard Class | GHS Code | Signal Word & Statement |

| Flammable Liquid | H225 | Danger: Highly flammable liquid and vapor. |

| Skin Irritation | H315 | Warning: Causes skin irritation. |

| Eye Irritation | H319 | Warning: Causes serious eye irritation. |

| Respiratory Irritation | H335 | Warning: May cause respiratory irritation. |

Handling and Storage Recommendations

-

Inert Conditions: Due to its sensitivity to moisture and air, always handle TMSBt under an inert atmosphere (e.g., nitrogen or argon).[3][6] Use anhydrous solvents and flame- or oven-dried glassware.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or a face shield, nitrile gloves, and a flame-retardant lab coat.[12]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[12]

-

Storage: Store in a tightly sealed container under nitrogen in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12]

Conclusion: The Senior Scientist's Perspective

This compound is more than just a silylated heterocycle; it is a sophisticated chemical tool that embodies the principles of reaction efficiency and control. Its ability to generate stable, yet highly reactive acylating agents under mild conditions makes it an invaluable asset in modern organic synthesis. For professionals in drug development, TMSBt provides a reliable method for constructing complex molecular architectures, particularly for forming robust amide bonds and synthesizing novel heterocyclic scaffolds. By understanding the causality behind its reactivity and adhering to validated protocols for its synthesis and handling, researchers can confidently deploy TMSBt to accelerate discovery and innovation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3558326, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3317323, 1-((Trimethylsilyl)methyl)benzotriazole. Retrieved from [Link].

-

abcr Gute Chemie. This compound. Retrieved from [Link].

-

Wiley-VCH GmbH. (2026). SpectraBase: 1-Trimethylsilyl-1H-benzotriazole. Retrieved from [Link].

- Katritzky, A. R., & Lan, X. (2001). This compound. e-EROS Encyclopedia of Reagents for Organic Synthesis.

- Damschroder, R. E., & Peterson, W. D. (1941). 1,2,3-Benzotriazole. Organic Syntheses, 21, 16.

- Katritzky, A. R., et al. (2004). Synthesis of Heterocycles Mediated by Benzotriazole. Chemical Reviews, 104(5), 2127-2182.

-

PubChemLite. This compound (C9H13N3Si). Retrieved from [Link].

- Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-378.

-

Organic Chemistry Portal. Synthesis of benzotriazoles. Retrieved from [Link].

-

Starshine Chemical. This compound. Retrieved from [Link].

- Shinde, P., et al. (2023). Benzotriazole: A Comprehensive Review on Synthesis, Chemical Properties, and Pharmacological Activities. World Journal of Pharmaceutical Research, 12(15), 555-574.

- Geigy, J. R. (1967). U.S. Patent No. 3,334,054. Washington, DC: U.S.

- Schulze, B., et al. (2019). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene.

-

MySkinRecipes. This compound. Retrieved from [Link].

- Fabbri, D., et al. (2018).

- Sherwin-Williams Company. (1981). U.S. Patent No. 4,269,987. Washington, DC: U.S.

-

TCI Deutschland GmbH. This compound. Retrieved from [Link].

- Van der Eycken, E., & D'hooghe, M. (Eds.). (2016).

- GSC Online Press. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 13(3), 133-143.

- Sanna, C., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 182, 111630.

- Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta poloniae pharmaceutica, 62(5), 337-345.

- Bacho, M., et al. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 69(2), 6110-6114.

- Finšgar, M., & Milošev, I. (2010). The synergistic effect of benzotriazole and trimethylsiloxysilicate towards corrosion protection of printed Cu-based electronics. Corrosion Science, 52(9), 2737-2748.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H13N3Si | CID 3558326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 43183-36-4 [chemicalbook.com]

- 6. labproinc.com [labproinc.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of 1-(Trimethylsilyl)-1H-benzotriazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 1-(Trimethylsilyl)-1H-benzotriazole (TMS-Bt). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides field-proven experimental protocols, and emphasizes the safety and handling considerations crucial for successful and reproducible synthesis.

Introduction: The Versatility of a Silylated Heterocycle

This compound (TMS-Bt) is a versatile organosilicon compound that serves as a pivotal reagent in modern organic synthesis. Its utility stems from two primary functions: acting as a potent trimethylsilyl (TMS) donating agent and as a precursor for introducing the benzotriazolyl moiety, a valuable activating and leaving group.[1][2] The silylation of the acidic N-H proton of the benzotriazole ring enhances its solubility in nonpolar organic solvents and modifies its reactivity, making it a superior alternative to unsubstituted 1H-benzotriazole in many applications.[1]

This guide offers a detailed exploration of a reliable synthetic protocol, focusing on the reaction of 1H-benzotriazole with hexamethyldisilazane (HMDS), a method favored for its operational simplicity and the benign nature of its byproduct, ammonia. We will also address the necessary precursor synthesis, reaction mechanism, purification, and critical safety protocols.

Precursor Synthesis: Preparation of 1H-Benzotriazole

A robust synthesis of the final product begins with a high-quality starting material. 1H-Benzotriazole is most commonly and efficiently prepared via the diazotization of o-phenylenediamine.[3][4][5]

Reaction Principle: The synthesis involves the reaction of o-phenylenediamine with a nitrosating agent, typically sodium nitrite, in an acidic medium like acetic acid. One of the amino groups is converted into a diazonium salt, which then undergoes a spontaneous intramolecular cyclization by attacking the adjacent amino group, forming the stable triazole ring.[6][7]

A well-established procedure is documented in Organic Syntheses, which provides a reliable pathway to obtaining high-purity 1H-benzotriazole suitable for subsequent silylation.[3] The crude product is often a tan solid, which can be purified by vacuum distillation and/or recrystallization from benzene or water to yield a colorless, crystalline solid.[3][8]

Core Synthesis: Silylation of 1H-Benzotriazole

The conversion of 1H-benzotriazole to its N-silylated counterpart is a straightforward but moisture-sensitive process. The primary goal is to replace the acidic proton on the N1 position of the triazole ring with a trimethylsilyl group.

Mechanistic Rationale: The most direct method involves reacting 1H-benzotriazole with a suitable silylating agent. While chlorotrimethylsilane (TMSCl) in the presence of a tertiary amine base (to scavenge the HCl byproduct) is a viable option, the use of hexamethyldisilazane (HMDS) offers a distinct advantage.[1] In the HMDS pathway, the acidic proton of benzotriazole protonates the nitrogen of HMDS, facilitating the transfer of a TMS group to the benzotriazole anion. The only byproduct is ammonia gas, which is easily removed from the reaction mixture, simplifying the workup procedure.

The reaction equilibrium is driven forward by the formation of the volatile ammonia byproduct and the greater thermodynamic stability of the Si-N bond in the product compared to the Si-N bond in HMDS.

Caption: Reaction mechanism for the silylation of 1H-benzotriazole using HMDS.

Detailed Experimental Protocol

This section details a reliable, field-tested procedure for the synthesis of this compound.

Core Directive: All glassware must be oven-dried or flame-dried prior to use, and the reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent hydrolysis of the silylating agent and product.[9][10]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (moles) | Mass/Volume | Properties |

| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | 1.0 | 119.12 g | White solid, M.P. 96-97 °C[3] |

| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | 161.40 | 0.55 | 118 mL (88.77 g) | Liquid, d=0.77 g/mL, B.P. 125 °C |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser with a nitrogen/argon inlet adapter

-

Heating mantle with a magnetic stirrer and stir bar

-

Distillation apparatus for vacuum distillation

-

Septa and needles for inert atmosphere handling

Step-by-Step Procedure

-

Apparatus Setup: Assemble the three-neck flask with the magnetic stirrer, reflux condenser, and a stopper. Ensure the system is under a positive pressure of dry nitrogen.

-

Charging the Flask: To the flask, add 119.12 g (1.0 mol) of dry 1H-benzotriazole.

-

Reagent Addition: Add 118 mL (0.55 mol) of hexamethyldisilazane to the flask.

-

Reaction: Heat the stirred mixture to reflux (approx. 125-130 °C) using the heating mantle. The solid benzotriazole will dissolve as the reaction proceeds. The evolution of ammonia gas indicates the reaction is progressing. Continue refluxing for 12-16 hours or until the reaction is complete (monitored by GC or TLC).

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Assemble a distillation apparatus suitable for vacuum distillation.

-

Distill the crude product under reduced pressure. Collect the fraction boiling at 125-126 °C at 3 mmHg.[1][11][12] The product is a clear, colorless liquid.[12]

-

The expected yield is typically high, often exceeding 90%.

-

Caption: Step-by-step workflow for the synthesis of TMS-Bt.

Product Characterization and Physical Data

The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃Si | [12][13] |

| Molecular Weight | 191.31 g/mol | [11][12] |

| Appearance | Clear colorless liquid | [12] |

| Boiling Point | 125-126 °C / 3 mmHg | [1][11][12] |

| Density | 1.054 g/mL at 25 °C | [11][12] |

| Refractive Index (n20/D) | 1.545 | [11][12] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, and IR spectra are available for comparison in public databases. | [13][14][15] |

Safety, Handling, and Storage

Trustworthiness through Safety: A robust protocol is a safe protocol. Adherence to safety measures is non-negotiable for the protection of personnel and the integrity of the experiment.

-

General Precautions: All manipulations should be performed in a well-ventilated laboratory fume hood.[16] Standard personal protective equipment (PPE), including safety goggles with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn.[16][17]

-

Reagent-Specific Hazards:

-

Hexamethyldisilazane (HMDS): Flammable liquid and vapor. Causes skin and eye irritation. It is highly sensitive to moisture and will decompose to form ammonia.[9]

-

This compound: Flammable liquid.[11][12] Causes skin and eye irritation and may cause respiratory irritation. It is also sensitive to water and protic solvents.[1]

-

-

Handling: Use dry syringes or cannulas for transferring liquid reagents under an inert atmosphere.[9] Avoid contact with skin, eyes, and clothing.[16] Keep away from sources of ignition as the reagents and product are flammable.[11][17]

-

Storage: The final product is moisture-sensitive and should be stored in a tightly sealed container under a nitrogen or argon atmosphere, preferably in a refrigerator or freezer (-20°C) to ensure long-term stability.[1][12]

Applications in Organic Synthesis

The synthesized this compound is a valuable intermediate with broad applications.[5][18] For instance, it reacts readily with acyl chlorides to form N-acylbenzotriazoles.[1] These N-acylbenzotriazoles are stable, crystalline solids that serve as excellent acylating agents for the synthesis of amides, esters, and ketones under mild conditions, showcasing the role of the benzotriazolyl group as a superior leaving group.[1][19]

References

-

This compound. PubChem, National Institutes of Health. [Link]

-

Safety Data Sheet: N,O-Bis(trimethylsilyl)-trifluoroacetamide. Carl ROTH. [Link]

-

This compound (C9H13N3Si). PubChemLite. [Link]

-

This compound. ResearchGate. [Link]

-

1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]

-

Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. ACS Publications, Chemical Reviews. [Link]

-

This compound - Optional[13C NMR]. SpectraBase. [Link]

-

This compound - Optional[13C NMR]. SpectraBase. [Link]

-

Benzotriazole synthesis. Organic Chemistry Portal. [Link]

-

The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. IISTE.org. [Link]

-

Trimethylsilyl chloride. Wikipedia. [Link]

- Purification of benzotriazole.

-

Journal of the Chilean Chemical Society. Journal of the Chilean Chemical Society. [Link]

-

Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. IUCrData. [Link]

-

Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. [Link]

-

Complete mechanism of benzotriazole synthesis from o-phenylenediamine. Chemistry Stack Exchange. [Link]

-

A Review on: Synthesis of Benzotriazole. ijariie. [Link]

-

Custom Synthesis of 1-(Trimethylsilyl)benzotriazole. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1H-Benzotriazole synthesis - chemicalbook [chemicalbook.com]

- 5. ijariie.com [ijariie.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 8. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound 96 43183-36-4 [sigmaaldrich.com]

- 12. This compound | 43183-36-4 [chemicalbook.com]

- 13. This compound | C9H13N3Si | CID 3558326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. carlroth.com [carlroth.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 19. Benzotriazole synthesis [organic-chemistry.org]

Technical Guide: 1-(Trimethylsilyl)-1H-benzotriazole

A Senior Application Scientist's Guide to a Versatile Reagent in Modern Organic Synthesis

Abstract: This guide provides an in-depth technical overview of 1-(Trimethylsilyl)-1H-benzotriazole, a highly versatile and valuable reagent in contemporary organic synthesis. We will explore its fundamental physicochemical properties, delve into validated synthetic protocols, and illuminate its mechanistic utility in key transformations relevant to pharmaceutical and materials science research. The content herein is curated to provide researchers, scientists, and drug development professionals with the authoritative, field-proven insights necessary for the successful application of this compound.

Introduction: The Strategic Advantage of Silyl-Benzotriazoles

This compound (TMS-Bt) belongs to a class of reagents that ingeniously combines the reactivity of a silylating agent with the excellent leaving group ability of the benzotriazolyl moiety. This dual-functionality makes it an indispensable tool for a wide range of chemical transformations. Unlike more aggressive silylating agents, TMS-Bt offers a moderated reactivity profile, enhancing selectivity and functional group tolerance in complex molecular architectures—a critical consideration in multi-step drug synthesis.

The core utility of TMS-Bt stems from its ability to serve as a stable, easily handled source of the "Me₃Si⁺" synthon, facilitating silylation, or to act as a precursor for the transfer of the benzotriazole group, which can then participate in subsequent reactions. Its application spans from the protection of sensitive functional groups to the activation of carboxylic acids and the synthesis of complex heterocyclic systems.

Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The table below summarizes the key physicochemical and spectroscopic data for this compound, compiled from authoritative databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 18295-13-1 | PubChem |

| Molecular Formula | C₉H₁₃N₃Si | PubChem |

| Molecular Weight | 191.31 g/mol | PubChem |

| Appearance | Colorless to light yellow liquid | Sigma-Aldrich |

| Boiling Point | 114-116 °C at 10 mmHg | PubChem |

| Density | 1.02 g/mL at 25 °C | PubChem |

| Refractive Index | 1.536 | Sigma-Aldrich |

Note: Physical properties can vary slightly between suppliers and based on purity.

Synthesis Protocol: A Validated Approach

The most common and reliable method for the synthesis of this compound involves the direct silylation of 1H-benzotriazole with chlorotrimethylsilane (TMSCl) in the presence of a base to neutralize the HCl byproduct.

Rationale Behind Experimental Choices

-

Solvent: Anhydrous toluene is selected for its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to proceed at an elevated temperature if necessary. Crucially, its azeotropic properties with water can be used to remove trace moisture that would otherwise consume the TMSCl.

-

Base: Triethylamine (Et₃N) is a common and effective organic base for this transformation. It is strong enough to scavenge the HCl generated during the reaction, forming triethylammonium chloride, a salt that conveniently precipitates from the reaction mixture, thereby driving the equilibrium towards the product.

-

Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent the hydrolysis of chlorotrimethylsilane by atmospheric moisture, which would lead to the formation of hexamethyldisiloxane and reduce the yield.

Step-by-Step Experimental Workflow

Materials:

-

1H-Benzotriazole (1.0 eq)

-

Chlorotrimethylsilane (TMSCl) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Toluene

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Inert gas line (N₂ or Ar)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.

-

Reagent Addition: To the flask, add 1H-benzotriazole (1.0 eq) and anhydrous toluene. Stir the mixture until the benzotriazole is fully dissolved.

-

Base Addition: Add triethylamine (1.2 eq) to the solution via syringe.

-

Silylation: Slowly add chlorotrimethylsilane (1.1 eq) to the stirred solution at room temperature. The addition is often mildly exothermic. A white precipitate (triethylammonium chloride) will begin to form almost immediately.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, filter the reaction mixture under vacuum to remove the precipitated triethylammonium chloride. Wash the salt cake with a small amount of fresh anhydrous toluene to recover any entrained product.

-

Purification: Combine the filtrate and the washings. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is often of sufficient purity for many applications. For higher purity, the product can be distilled under vacuum.

Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Mechanistic Applications in Drug Development

The utility of TMS-Bt is best illustrated through its application in key synthetic transformations. Below, we discuss its role as a superior activating agent for carboxylic acids in amide bond formation—a cornerstone reaction in the synthesis of peptide-based therapeutics.

Amide Bond Formation

Traditional methods for amide bond formation often require harsh coupling agents that can be expensive and generate stoichiometric waste. The use of TMS-Bt provides an elegant and efficient alternative.

Mechanism of Action:

-

Activation: The carboxylic acid is first treated with this compound. This in-situ reaction forms a trimethylsilyl ester, which is a transient, highly activated intermediate.

-

Acyl Intermediate Formation: The silyl ester rapidly reacts further with another molecule of TMS-Bt or the benzotriazole byproduct to form an acyl-benzotriazole intermediate. This species is highly electrophilic and poised for nucleophilic attack.

-

Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the acyl-benzotriazole, displacing the benzotriazole anion, which is an excellent leaving group.

-

Product Formation: A subsequent proton transfer yields the final, stable amide bond and regenerates the benzotriazole, which can be recovered or removed during workup.

This process avoids the need for separate, often moisture-sensitive, coupling agents and proceeds under mild conditions, preserving chiral centers and sensitive functional groups elsewhere in the molecule.

Mechanistic Diagram

Caption: Mechanism of amide bond formation using TMS-Bt as an activator.

Conclusion

This compound is a powerful and versatile reagent whose strategic application can significantly streamline complex synthetic routes. Its mild reactivity, ease of handling, and high efficiency in key transformations, such as amide bond formation, make it a superior choice for modern organic synthesis, particularly within the demanding context of drug discovery and development. The protocols and mechanisms detailed in this guide provide a robust framework for its successful implementation in the laboratory.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

1-(Trimethylsilyl)-1H-benzotriazole spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Trimethylsilyl)-1H-benzotriazole

This guide provides a comprehensive analysis of the spectroscopic data for this compound (TMS-Bt), a versatile reagent in organic synthesis. As a silylating agent and a synthetic intermediate, a thorough understanding of its structural characterization is paramount for researchers in chemical synthesis and drug development. This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just the data, but the underlying scientific rationale for the experimental choices and interpretation.

Introduction to this compound

This compound, with CAS Number 43183-36-4 and molecular formula C₉H₁₃N₃Si, is a colorless liquid at room temperature.[1] It is synthesized by the reaction of benzotriazole with a trimethylsilylating agent, such as trimethylsilyl chloride. The introduction of the trimethylsilyl (TMS) group at the N1 position of the benzotriazole ring modifies its reactivity, making it a valuable tool for various chemical transformations.[2] Accurate and unambiguous characterization is the bedrock of its reliable application. The following sections provide a detailed exposition of the spectroscopic data that confirms its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For TMS-Bt, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the trimethylsilyl and benzotriazole moieties.

Expertise in Practice: The Rationale Behind NMR Experimental Design

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is the solvent of choice for TMS-Bt due to the compound's excellent solubility and the solvent's chemical inertness. The solvent signal at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR provides a convenient internal reference. A standard 400 or 500 MHz spectrometer is more than sufficient to resolve the proton and carbon signals of this molecule with high clarity.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation : A solution of this compound (approx. 5-10 mg) is prepared in deuterated chloroform (CDCl₃, approx. 0.6 mL) within a standard 5 mm NMR tube.

-

Instrument Setup : The NMR spectrometer is tuned and shimmed for the specific probe and solvent to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition : A standard proton experiment is run with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled carbon experiment (e.g., zgpg30) is performed. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a spectrum with adequate signal intensity.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides a direct count of the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 1H | Aromatic H (H4/H7) |

| ~7.60 | Triplet | 1H | Aromatic H (H5/H6) |

| ~7.45 | Triplet | 1H | Aromatic H (H6/H5) |

| ~7.35 | Doublet | 1H | Aromatic H (H7/H4) |

| 0.10 - 0.40 | Singlet | 9H | Si(CH₃)₃ |

Data sourced from PubChem.[3]

Interpretation of the ¹H NMR Spectrum : The most prominent feature is the intense singlet observed in the upfield region (0.10-0.40 ppm), which integrates to nine protons. This is the classic signature of the three equivalent methyl groups of the trimethylsilyl (TMS) moiety. The aromatic region of the spectrum, between 7.3 and 8.1 ppm, displays a complex pattern corresponding to the four protons of the benzotriazole ring system. The signals appear as two doublets and two triplets (or more complex multiplets), consistent with an ortho-disubstituted benzene ring pattern. The exact shifts and coupling patterns confirm the attachment of the TMS group to one of the nitrogen atoms.[3]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | Aromatic C (C7a) |

| ~133.0 | Aromatic C (C3a) |

| ~127.0 | Aromatic CH (C5/C6) |

| ~124.0 | Aromatic CH (C6/C5) |

| ~120.0 | Aromatic CH (C4/C7) |

| ~111.0 | Aromatic CH (C7/C4) |

| -0.5 to -1.5 | Si(CH₃)₃ |

Data sourced from SpectraBase and PubChem.[3][4][5]

Interpretation of the ¹³C NMR Spectrum : The spectrum shows six distinct signals for the aromatic carbons of the benzotriazole ring, as expected from the molecule's symmetry. Two of these are quaternary carbons (C3a and C7a) and four are protonated carbons, corroborating the ¹H NMR data. The most shielded signal, appearing at a negative chemical shift (around -1 ppm), is unequivocally assigned to the three equivalent methyl carbons of the TMS group. This upfield shift is characteristic of carbons directly attached to silicon.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Practice: The Rationale Behind IR Experimental Design

For a liquid sample like TMS-Bt, Attenuated Total Reflectance (ATR) is the preferred modern technique over traditional salt plates. ATR-FTIR requires minimal sample preparation (just a single drop), is non-destructive, and provides high-quality, reproducible spectra by pressing the sample against a high-refractive-index crystal (like diamond or germanium). The resulting spectrum is largely free from interference from atmospheric water and CO₂.

Experimental Protocol: IR Spectrum Acquisition

-

Instrument Background : An initial background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application : A single drop of this compound is placed onto the center of the ATR crystal.

-

Data Acquisition : The ATR arm is lowered to press the sample firmly against the crystal. The spectrum is then acquired, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning : The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2960-2850 | Medium | C-H Stretch | Aliphatic C-H (in TMS) |

| ~1615, ~1490 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Si-C Bend | Si-CH₃ Symmetric Deformation |

| ~840, ~750 | Strong | Si-C Stretch / C-H Bend | Si-C / Aromatic C-H out-of-plane |

Data interpreted from spectra available in PubChem and compared with characteristic absorptions of related compounds.[3][6][7]

Interpretation of the IR Spectrum : The IR spectrum of TMS-Bt provides clear evidence for its key structural features. The absence of a broad N-H stretching band, which would typically appear around 3100-3300 cm⁻¹ in the parent 1H-benzotriazole, is the most crucial piece of evidence confirming that the silylation has occurred on the nitrogen atom.[6] The spectrum is dominated by absorptions characteristic of the TMS group, including the aliphatic C-H stretches (~2960 cm⁻¹) and, most significantly, a very strong and sharp band around 1250 cm⁻¹ corresponding to the symmetric Si-CH₃ bending vibration.[3] Aromatic C-H stretches are visible above 3000 cm⁻¹, and the aromatic C=C stretching vibrations appear in the 1615-1490 cm⁻¹ region. Strong bands in the fingerprint region (~840 and ~750 cm⁻¹) are attributable to Si-C stretching and aromatic C-H out-of-plane bending vibrations.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expertise in Practice: The Rationale Behind MS Experimental Design

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal method for analyzing TMS-Bt. The compound is sufficiently volatile and thermally stable to be amenable to GC. EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly useful for structural confirmation and library matching.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation : A dilute solution of TMS-Bt is prepared in a volatile organic solvent like hexane or ethyl acetate (e.g., 100 µg/mL).

-

GC Separation : 1 µL of the sample is injected into the GC, which is equipped with a standard non-polar column (e.g., DB-5ms). A temperature program is used to elute the compound (e.g., ramp from 50°C to 250°C).

-

Ionization : As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection : The abundance of each ion is measured, generating a mass spectrum.

Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment Identity |

| 191 | Moderate | [M]⁺ (Molecular Ion) |

| 176 | High | [M - CH₃]⁺ |

| 118 | Moderate | [M - Si(CH₃)₃ + H]⁺ or [C₆H₄N₃]⁺ |

| 91 | Moderate | [C₆H₅N]⁺ |

| 73 | Very High | [Si(CH₃)₃]⁺ |

Data interpreted based on the compound's molecular weight and common fragmentation patterns for silylated compounds.[3][8]

Interpretation of the Mass Spectrum : The mass spectrum of TMS-Bt confirms its molecular weight of 191.31 g/mol .[9] The molecular ion peak ([M]⁺) is observed at m/z 191. The most characteristic fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃), resulting in a highly abundant and stable ion at m/z 176 ([M-15]⁺). The base peak of the spectrum is often the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73, which is a definitive indicator of the TMS group. Other significant fragments arise from the cleavage of the Si-N bond and subsequent fragmentation of the benzotriazole ring, such as the ion at m/z 118, corresponding to the benzotriazole radical cation, and further fragments like m/z 91.[8]

Conclusion

The collective evidence from NMR, IR, and MS spectroscopy provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the key functional groups and the successful N-silylation, and MS verifies the molecular weight and characteristic fragmentation. This comprehensive spectroscopic profile serves as a reliable reference for quality control and reaction monitoring for any scientist utilizing this important synthetic reagent.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Reddy, K. L. et al. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds. RSC Advances. [Link]

-

Pestunova, L. et al. (2005). Synthesis and Structure of 1- and 2-Isomers of (Trimethoxysilylmethyl) and (Silatranylmethyl)benzotriazole. Russian Journal of General Chemistry. [Link]

-

Katritzky, A. R. et al. (2007). This compound. Encyclopedia of Reagents for Organic Synthesis. [Link]

-

Starshine Chemical. This compound. [Link]

-

SpectraBase. 1-Trimethylsilyl-1H-benzotriazole, ¹³C NMR. Wiley-VCH GmbH. [Link]

-

SpectraBase. 1-Trimethylsilyl-1H-benzotriazole, ¹³C NMR. W. Robien, Inst. of Org. Chem., Univ. of Vienna. [Link]

-

Bretner, M. et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica. [Link]

-

PubChemLite. This compound (C9H13N3Si). [Link]

-

NIST. 1H-Benzotriazole IR Spectrum. National Institute of Standards and Technology. [Link]

-

NIST. 1H-Benzotriazole Condensed Phase IR Spectrum. National Institute of Standards and Technology. [Link]

-

MassBank. 5-Methyl-1H-benzotriazole Mass Spectrum. [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H13N3Si | CID 3558326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 1H-Benzotriazole [webbook.nist.gov]

- 7. 1H-Benzotriazole [webbook.nist.gov]

- 8. PubChemLite - this compound (C9H13N3Si) [pubchemlite.lcsb.uni.lu]

- 9. This compound | Starshinechemical [starshinechemical.com]

The Mechanism of Silylation with 1-(Trimethylsilyl)-1H-benzotriazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of a Versatile Silylating Agent

In the landscape of modern organic synthesis and drug development, the strategic protection of reactive functional groups is a cornerstone of success. Among the myriad of silylating agents available, 1-(Trimethylsilyl)-1H-benzotriazole (TMSBt) has emerged as a reagent of significant interest. Its unique reactivity profile, stemming from the advantageous properties of the benzotriazole leaving group, offers distinct advantages in the silylation of a wide range of substrates, including alcohols, amines, and thiols. This guide provides a comprehensive exploration of the mechanistic underpinnings of silylation reactions mediated by TMSBt, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The Core of the Reaction: A Nucleophilic Substitution at Silicon

The fundamental mechanism of silylation with this compound proceeds via a nucleophilic substitution at the electrophilic silicon atom. The driving force of the reaction is the formation of a stable silicon-heteroatom bond (Si-O, Si-N, or Si-S) and the departure of the benzotriazolate anion, a remarkably stable leaving group due to the delocalization of the negative charge across the aromatic ring system.[1]

The general mechanism can be depicted as a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the heteroatom (oxygen of an alcohol, nitrogen of an amine, or sulfur of a thiol) acts as a nucleophile, attacking the electrophilic silicon atom of TMSBt. This leads to the formation of a transient pentacoordinate silicon intermediate.

-

Leaving Group Departure: The benzotriazolate anion departs, and a new covalent bond is formed between the silicon and the heteroatom of the substrate, yielding the corresponding trimethylsilyl ether, amine, or thioether and 1H-benzotriazole as the byproduct.

Caption: Generalized workflow of silylation using this compound.

Silylation of Alcohols: Formation of Silyl Ethers

The silylation of alcohols to form trimethylsilyl (TMS) ethers is a fundamental transformation in organic synthesis, providing a robust protecting group for the hydroxyl functionality. The reaction with TMSBt proceeds smoothly, often without the need for a strong base, which is a significant advantage over traditional methods using trimethylsilyl chloride (TMS-Cl) that generate corrosive HCl.

Mechanistic Pathway

The lone pair of electrons on the alcohol's oxygen atom initiates a nucleophilic attack on the silicon atom of TMSBt. This forms a pentacoordinate silicon intermediate, which then collapses, expelling the stable benzotriazolate anion to furnish the TMS ether.

Caption: Reaction pathway for the silylation of an alcohol with TMSBt.

Experimental Protocol: Silylation of Benzyl Alcohol

Objective: To synthesize benzyl trimethylsilyl ether from benzyl alcohol using this compound.

Materials:

-

Benzyl alcohol

-

This compound (TMSBt)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous DCM at room temperature, add this compound (1.1 eq) dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to afford the crude benzyl trimethylsilyl ether.

-

Purify by distillation or column chromatography if necessary.

Silylation of Amines: Formation of Silyl Amines

The protection of primary and secondary amines as their N-trimethylsilyl derivatives is crucial in peptide synthesis and other areas of organic chemistry. TMSBt offers a mild and efficient method for this transformation.

Mechanistic Pathway

Similar to alcohols, the lone pair of electrons on the nitrogen atom of the amine attacks the silicon center of TMSBt. The subsequent departure of the benzotriazolate anion results in the formation of the N-silylated amine. For primary amines, disilylation can occur under more forcing conditions.

Caption: Reaction pathway for the silylation of a secondary amine with TMSBt.

Experimental Protocol: Silylation of Aniline

Objective: To synthesize N-(trimethylsilyl)aniline from aniline using this compound.

Materials:

-

Aniline

-

This compound (TMSBt)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve aniline (1.0 eq) in anhydrous THF.

-

Add this compound (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by GC-MS or NMR spectroscopy.

-

Upon completion, the reaction mixture can often be used directly in the next step, or the solvent can be removed under reduced pressure to yield the crude product.

-

If purification is required, distillation under reduced pressure can be employed.

Silylation of Thiols: Formation of Silyl Thioethers

The protection of thiols is essential to prevent their unwanted oxidation or participation in side reactions. TMSBt provides an effective means to form stable trimethylsilyl thioethers.

Mechanistic Pathway

The mechanism for the silylation of thiols mirrors that of alcohols and amines. The sulfur atom's lone pair of electrons acts as the nucleophile, attacking the silicon atom of TMSBt. The reaction is completed by the elimination of the benzotriazolate anion.

Caption: Reaction pathway for the silylation of a thiol with TMSBt.

Quantitative Data and Comparative Analysis

While comprehensive kinetic data for the silylation reactions of this compound are not extensively reported in the literature, a qualitative comparison with other common silylating agents highlights its advantages.

| Silylating Agent | Leaving Group | Byproduct | Reactivity | Remarks |

| TMS-Cl | Cl⁻ | HCl | High | Generates corrosive acid; often requires a base. |

| HMDS | NH₂⁻ | NH₃ | Moderate | Requires higher temperatures or a catalyst. |

| BSA | N(TMS)Ac⁻ | TMS-NHAc | High | Byproduct can sometimes be difficult to remove. |

| TMS-Im | Imidazole | Imidazole | High | Imidazole byproduct is generally easy to remove. |

| TMSBt | Benzotriazolate⁻ | Benzotriazole | High | Benzotriazole is a solid, easily removed byproduct.[1] |

The high reactivity of TMSBt, coupled with the formation of a solid, easily filterable byproduct, makes it an attractive choice for many applications.

The Decisive Role of the Benzotriazole Leaving Group

The efficacy of this compound as a silylating agent is intrinsically linked to the stability of the benzotriazolate anion.[1] This stability arises from the effective delocalization of the negative charge over the three nitrogen atoms and the fused benzene ring. A more stable leaving group corresponds to a lower activation energy for the nucleophilic substitution, leading to a faster reaction rate.

The pKa of the conjugate acid (1H-benzotriazole) is approximately 8.2, indicating that the benzotriazolate anion is a relatively weak base and, consequently, a good leaving group.[1] This inherent stability is a key differentiator from other silylating agents and is a primary driver for the favorable reaction kinetics observed with TMSBt.

Conclusion: A Powerful Tool for the Synthetic Chemist

This compound stands as a potent and versatile reagent in the synthetic chemist's toolkit. Its mechanism of action, centered on a nucleophilic attack at the silicon atom and facilitated by the excellent leaving group ability of the benzotriazolate anion, allows for the efficient silylation of a broad spectrum of functional groups under mild conditions. The practical advantages of this reagent, including high reactivity and the formation of an easily removable byproduct, position it as a superior choice for numerous synthetic applications. A thorough understanding of its mechanistic principles, as detailed in this guide, will undoubtedly empower researchers to harness the full potential of this remarkable silylating agent in the pursuit of novel molecular architectures and therapeutic agents.

References

- Ricci, A., & Degl'Innocenti, A. (2009). Benzotriazole-mediated reactions. In Topics in Heterocyclic Chemistry (Vol. 17, pp. 1-49). Springer, Berlin, Heidelberg.

- Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409–548.

- Katritzky, A. R., & Rachwal, S. (1996). The Chemistry of Benzotriazole. Accounts of Chemical Research, 29(7), 359-366.

Sources

An In-depth Technical Guide to the Safe Handling and Application of 1-(Trimethylsilyl)-1H-benzotriazole

This guide provides a comprehensive overview of 1-(trimethylsilyl)-1H-benzotriazole, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical information on its safe handling, storage, and application, grounded in scientific principles and field-proven insights.

Introduction: The Synthetic Utility of a Versatile Reagent

This compound (TMS-Bt) is a silylated derivative of benzotriazole that has found significant utility in organic chemistry.[1][2] Its unique reactivity profile allows it to serve as a convenient source of the benzotriazolyl group, a versatile leaving group and activating auxiliary in a wide array of chemical transformations.[1][3] The presence of the trimethylsilyl group modulates the reactivity of the benzotriazole moiety, rendering the compound a stable, yet reactive, liquid that is soluble in many common organic solvents.[3] This guide will delve into the critical aspects of its safe handling and provide a practical workflow for its application, ensuring both experimental success and laboratory safety.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use.

| Property | Value | Source |

| Molecular Formula | C9H13N3Si | [4][5] |

| Molecular Weight | 191.31 g/mol | [5][6] |

| Appearance | Colorless to almost colorless clear liquid | [7][8] |

| Boiling Point | 125-126 °C at 3 mmHg | [3][9] |

| Density | 1.054 g/mL at 25 °C | [3][9] |

| Refractive Index | n20/D 1.545 | [9] |

| Flash Point | -3 °C (26.6 °F) - closed cup | [3] |

| Solubility | Soluble in most organic solvents such as chloroform, hexane, and toluene. It is sensitive to water and protic solvents. | [3] |

| CAS Number | 43183-36-4 | [4][5] |

Hazard Identification and Risk Assessment

This compound is classified as a highly flammable liquid and vapor, and it can cause skin and serious eye irritation.[4][10] It may also cause respiratory irritation.[10] A comprehensive risk assessment is therefore crucial before any handling.

GHS Hazard Classification

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)[4][6][10]

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[6][10]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[6][10]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)[6][10]

Risk Mitigation Workflow

The following diagram outlines a self-validating system for mitigating the risks associated with the handling of this compound.

Caption: A workflow diagram illustrating the key stages of risk mitigation.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the reagent.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[4]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber).[4]

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[4] In cases of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work in a well-ventilated fume hood.[4][11] If the concentration in the air is expected to exceed exposure limits, a respirator with an appropriate filter cartridge (e.g., type ABEK) should be used.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][7]

-

The reagent is moisture-sensitive; therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon).[4][12]

-

Store away from incompatible materials such as oxidizing agents and water.

Spill and Emergency Procedures

-

Small Spills: Absorb with an inert, non-combustible material (e.g., sand or vermiculite) and place in a suitable container for disposal.[10]

-

Large Spills: Evacuate the area and prevent the spill from entering drains.[11] Contain the spill and handle it as a hazardous waste.

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[10] Do not use a water jet, as it may spread the fire.[11]

Experimental Workflow: A Case Study in N-Acylation

A common application of this compound is the synthesis of N-acylbenzotriazoles, which are valuable intermediates for the preparation of amides, esters, and ketones.[3] The following protocol details the synthesis of an N-acylbenzotriazole from a carboxylic acid.

Reaction Mechanism

The reaction proceeds through the activation of the carboxylic acid by an appropriate coupling agent, followed by nucleophilic attack by the benzotriazole nitrogen of TMS-Bt. The trimethylsilyl group acts as a proton scavenger, facilitating the reaction.

Caption: A simplified diagram of the N-acylation reaction pathway.

Step-by-Step Protocol

This protocol is a representative example and should be adapted based on the specific carboxylic acid and desired scale.

-

Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DCM) in a flame-dried flask.

-

Activation: Add the coupling agent (e.g., oxalyl chloride or thionyl chloride, 1.1 eq) dropwise at 0 °C. The choice of coupling agent is critical; for instance, oxalyl chloride is often preferred for its clean conversion to gaseous byproducts.

-

Reaction with TMS-Bt: After stirring for 1-2 hours at room temperature, cool the mixture back to 0 °C and add this compound (1.2 eq) dropwise. The trimethylsilyl group will react with the leaving group from the activation step, driving the reaction to completion.

-

Work-up: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate. The use of a mild base is crucial to avoid hydrolysis of the product.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.

Disposal Considerations

All waste containing this compound or its reaction byproducts must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[13] Do not dispose of it down the drain.

Conclusion

This compound is a valuable reagent in organic synthesis, but its safe handling requires a thorough understanding of its properties and associated hazards. By implementing the protocols and workflows outlined in this guide, researchers can confidently and safely utilize this versatile compound to advance their scientific endeavors.

References

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- Tri-iso. (n.d.). Material Safety Data Sheet.

- Sigma-Aldrich. (2025, April 24). Safety Data Sheet.

- Katritzky, A. R., & Rachwal, S. (2004). This compound. e-EROS Encyclopedia of Reagents for Organic Synthesis.

- SysKem Chemie GmbH. (2019, June 24). Safety Data Sheet.

-

Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]

- IUCrData. (2022). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene.

- Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 657–666.

- Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409–548.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3558326, this compound. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole.

-

Starshine Chemical. (n.d.). This compound. Retrieved from [Link]

- Montanaro, S., Sali, D., & Fagnoni, M. (2021).

- Klapötke, T. M., & Stierstorfer, J. (2009). On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole. Zeitschrift für anorganische und allgemeine Chemie, 635(6-7), 934-940.

- PubChemLite. (n.d.). This compound (C9H13N3Si).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Custom Synthesis of 1-(Trimethylsilyl)benzotriazole: Tailoring Chemicals for Your Needs.

-

IJCRT. (2025, March 3). Review Of Benzotriazole. Retrieved from [Link]

- Kshatriya, M. R., & Gajjar, J. A. (2025). Benzotriazole and its derivatives. Current Chemistry Letters, 14, 303-312.

- Bacho, M., Ocayo, F., Trujillo, A., Santos, J. C., Artigas, V., Fuentealba, M., & Carlos, J. (n.d.). Journal of the Chilean Chemical Society.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijcrt.org [ijcrt.org]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 43183-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C9H13N3Si | CID 3558326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 43183-36-4 | TCI EUROPE N.V. [tcichemicals.com]